
2-Hydroxymethyl Olanzapine
説明
2-ヒドロキシメチルオランザピンは、非定型抗精神病薬であるオランザピンの誘導体です。 これは、オランザピンの新規分解産物として同定されており、さまざまな科学分野で注目を集めるユニークな生化学的特性を示しています .
2. 製法
合成経路と反応条件: 2-ヒドロキシメチルオランザピンの合成には、オランザピンの水酸化が含まれます。 このプロセスは、シトクロムP450などの特定の酵素、特にCYP2D6酵素の使用を含むさまざまな化学反応によって達成できます . 反応条件は通常、化合物の安定性と純度を確保するために制御された環境で行われます。
工業生産方法: 2-ヒドロキシメチルオランザピンの工業生産には、化合物の純度と有効性を確保するために、高速液体クロマトグラフィーなどの高度な技術を使用した大規模な化学合成が含まれる場合があります .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-Methylolanzapine involves the hydroxylation of olanzapine. This process can be achieved through various chemical reactions, including the use of specific enzymes such as cytochrome P450, particularly the CYP2D6 enzyme . The reaction conditions typically involve controlled environments to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production of 2-Hydroxy-Methylolanzapine may involve large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography to ensure the compound’s purity and efficacy .
化学反応の分析
反応の種類: 2-ヒドロキシメチルオランザピンは、次のようないくつかのタイプの化学反応を起こします。
酸化: 化合物は酸化されてさまざまな代謝物を形成する可能性があります。
還元: 還元反応は化合物の構造を修飾し、その生化学的特性に影響を与える可能性があります。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 条件には、通常、所望の反応を促進するために、特定のpHレベル、温度、溶媒が含まれます .
形成される主な生成物: これらの反応から形成される主な生成物には、さまざまな代謝物が含まれ、それらの生化学的特性と潜在的な治療用途について分析できます .
4. 科学研究アプリケーション
2-ヒドロキシメチルオランザピンには、いくつかの科学研究アプリケーションがあります。これらには以下が含まれます。
科学的研究の応用
Metabolism and Formation
2-Hydroxymethyl Olanzapine is formed through the metabolic degradation of olanzapine. Studies have shown that olanzapine undergoes substantial instability, leading to the formation of various degradants, including 2-OH-OLZ, particularly in aqueous solutions . The presence of ascorbic acid has been found to inhibit the degradation process, thereby affecting the concentration of this metabolite .
Therapeutic Monitoring
Research indicates that monitoring plasma levels of olanzapine and its metabolites, including this compound, can be crucial for therapeutic drug monitoring (TDM). A study involving child and adolescent psychiatric patients demonstrated that steady-state serum concentrations of olanzapine and its metabolites correlate with clinical outcomes . This correlation suggests that 2-OH-OLZ may play a role in determining therapeutic efficacy and safety in patients.
Case Studies and Reports
Several case studies have highlighted the clinical implications of olanzapine and its metabolites. For instance, a case report documented a patient who developed rhabdomyolysis after starting olanzapine treatment. This adverse reaction was linked to pharmacogenetic factors, emphasizing the importance of personalized medicine in optimizing treatment regimens . Such findings underscore the need for further exploration into how this compound might interact with individual patient profiles.
Stability and Degradation Studies
Research has focused on the stability of olanzapine and its metabolites under various conditions. It was found that this compound forms more readily in specific environments, indicating that storage conditions could significantly affect drug efficacy during treatment .
Clinical Implications of Metabolite Levels
A study examining serum levels of olanzapine and its metabolites in pediatric patients revealed important insights into how these levels relate to treatment outcomes. The findings suggested that maintaining optimal levels of both olanzapine and this compound could be critical for effective management of psychiatric symptoms .
作用機序
2-ヒドロキシメチルオランザピンの作用機序は、ドーパミン受容体(D1、D2、D3、D4)、セロトニン受容体(5HT2A、5HT2C、5HT3、5HT6)、アルファ1アドレナリン受容体、ヒスタミン受容体(H1)、および複数のムスカリン受容体などのさまざまなニューロン受容体との相互作用を含みます . これらの相互作用は神経伝達物質活性を調節し、精神障害の治療における治療効果をもたらします .
類似の化合物:
オランザピン: 2-ヒドロキシメチルオランザピンが誘導された親化合物です.
クロザピン: 同じような構造と作用機序を持つ別の非定型抗精神病薬です.
クエチアピン: 同じような治療用途と受容体相互作用を共有しています.
ユニークさ: 2-ヒドロキシメチルオランザピンは、特定の水酸化により、その生化学的特性が変化し、オランザピンと比較して薬物相互作用のリスクが軽減されるため、ユニークです . これにより、さらなる研究と潜在的な治療用途のための貴重な化合物になります。
類似化合物との比較
Olanzapine: The parent compound from which 2-Hydroxy-Methylolanzapine is derived.
Clozapine: Another atypical antipsychotic with a similar structure and mechanism of action.
Quetiapine: Shares similar therapeutic applications and receptor interactions.
Uniqueness: 2-Hydroxy-Methylolanzapine is unique due to its specific hydroxylation, which alters its biochemical properties and reduces the liability toward drug-drug interactions compared to olanzapine . This makes it a valuable compound for further research and potential therapeutic applications.
生物活性
2-Hydroxymethyl olanzapine is a significant metabolite of olanzapine, an atypical antipsychotic widely used in the treatment of schizophrenia and bipolar disorder. Understanding the biological activity of this compound is crucial for optimizing therapeutic strategies and minimizing adverse effects associated with olanzapine treatment.
Overview of Olanzapine and Its Metabolites
Olanzapine is primarily metabolized in the liver, yielding several metabolites, including this compound and N-desmethyl olanzapine. These metabolites play a role in the pharmacokinetics and pharmacodynamics of the drug, influencing its efficacy and safety profile. The metabolic pathway involves cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which contribute to the formation of this compound as a minor pathway .
Pharmacological Profile
Receptor Affinity:
Olanzapine exhibits high affinity for various neurotransmitter receptors, including:
- Dopamine Receptors (D1-D4)
- Serotonin Receptors (5-HT2A/C, 5-HT3/6)
- Adrenergic Receptors (alpha 1)
- Histamine Receptors (H1)
- Muscarinic Receptors (M1-2, M4-5)
The pharmacological activity of this compound is closely related to these receptor interactions. While it has lower potency compared to olanzapine itself, it may still contribute to the overall therapeutic effects and side effects observed in patients .
Table 1: Receptor Affinity of Olanzapine and Its Metabolites
Receptor Type | Olanzapine Affinity (Ki) | This compound Affinity |
---|---|---|
D1 | ≤100 nM | Not specified |
D2 | High | Not specified |
5-HT2A | High | Not specified |
H1 | Moderate | Not specified |
M1 | Moderate | Not specified |
Case Studies
-
Adverse Effects and Pharmacogenetics:
A case study reported a patient who developed rhabdomyolysis after being treated with olanzapine. Pharmacogenetic testing indicated a homozygous mutation for CYP2D6*4, suggesting that individual metabolic differences can significantly impact drug safety profiles. The presence of this compound in serum was noted during the patient's treatment, indicating its potential role in adverse reactions . -
Monitoring Drug Levels:
A retrospective study involving elderly patients demonstrated that therapeutic drug monitoring could optimize olanzapine dosing. The study highlighted variations in serum levels of olanzapine and its metabolites, including this compound, suggesting that regular monitoring could help mitigate risks associated with metabolic disorders .
Biological Activity Insights
Oxidative Stress Response:
Research indicates that this compound may influence cellular responses to oxidative stress differently than its parent compound. In vitro studies showed that cells treated with olanzapine exhibited enhanced activation of MAPK pathways under oxidative stress conditions, while treatments with other antipsychotics did not show similar effects . This suggests that this compound may have unique properties affecting cell survival and apoptosis.
Table 2: Effects of Olanzapine on Oxidative Stress Response
Treatment | MAPK Activation | Apoptosis Rate |
---|---|---|
Olanzapine | Increased | Lower |
This compound | Not Specified | Not Specified |
特性
IUPAC Name |
[4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-20-6-8-21(9-7-20)16-13-10-12(11-22)23-17(13)19-15-5-3-2-4-14(15)18-16/h2-5,10,19,22H,6-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDIERBPQFAFSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431692 | |
Record name | 2-Hydroxymethyl Olanzapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174756-45-7 | |
Record name | 4-(4-Methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174756-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY-290411 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174756457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxymethyl Olanzapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-290411 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB3TH928Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。